molecular formula C16H10N4O4 B10877638 N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide

Cat. No.: B10877638
M. Wt: 322.27 g/mol
InChI Key: BJJHILYUWPCAML-UHFFFAOYSA-N
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Description

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of nitro, cyano, and acetamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide typically involves the reaction of 4,5-dicyano-2-nitrophenol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and DMF are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[4-(4,5-dicyano-2-aminophenoxy)phenyl]acetamide, while oxidation can produce N-[4-(4,5-dicyano-2-nitrosophenoxy)phenyl]acetamide .

Scientific Research Applications

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro and cyano groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

N-[4-(4,5-dicyano-2-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C16H10N4O4/c1-10(21)19-13-2-4-14(5-3-13)24-16-7-12(9-18)11(8-17)6-15(16)20(22)23/h2-7H,1H3,(H,19,21)

InChI Key

BJJHILYUWPCAML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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